4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
Overview
Description
4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol. This compound is a derivative of isobenzofurandione and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Diels-Alder reaction, which involves the reaction of butadiene with maleic anhydride. The reaction conditions typically require high temperatures and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. It is used to investigate the interactions between small molecules and biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.
Industry: In industry, the compound is utilized in the manufacture of polymers, resins, and other materials. Its unique chemical properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects observed in medical applications.
Comparison with Similar Compounds
1,2,3,6-Tetrahydrophthalic anhydride
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
4-Cyclohexene-1,2-dicarboxylic anhydride
Uniqueness: 4,5,6,7-Tetrahydro-5-methyl-1,3-Isobenzofurandione is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical behavior and applications.
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Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMUIXMLTVKITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058712 | |
Record name | 4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34090-76-1, 19438-59-6 | |
Record name | 1,3-Isobenzofurandione, tetrahydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034090761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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